molecular formula C8H9BrFN3S B15228370 N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide

N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide

Cat. No.: B15228370
M. Wt: 278.15 g/mol
InChI Key: HXUVGTWVQGUHLQ-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide is an organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 2-bromo-4-fluoro-6-methylbenzoic acid with hydrazinecarbothioamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with the hydrazinecarbothioamide moiety. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C8H9BrFN3S

Molecular Weight

278.15 g/mol

IUPAC Name

1-amino-3-(2-bromo-4-fluoro-6-methylphenyl)thiourea

InChI

InChI=1S/C8H9BrFN3S/c1-4-2-5(10)3-6(9)7(4)12-8(14)13-11/h2-3H,11H2,1H3,(H2,12,13,14)

InChI Key

HXUVGTWVQGUHLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)NN)Br)F

Origin of Product

United States

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